
Rilpivirine, (Z)-
Structure
2D Structure

3D Structure
Eigenschaften
IUPAC Name |
4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500287-94-5 | |
Record name | Rilpivirine, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RILPIVIRINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Rilpivirine's Position within Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Rilpivirine (B1684574) is classified as a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). wikipedia.orgnih.gov Chemically, it is a diarylpyrimidine (DAPY) derivative, a structural class it shares with the NNRTI etravirine. wikipedia.orghivclinic.ca The primary mechanism of action for NNRTIs involves the non-competitive inhibition of HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA, a necessary step for viral replication. ontosight.aimdpi.compatsnap.com Rilpivirine binds to an allosteric site on the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits the enzyme's function and blocks DNA polymerase activities, thereby halting viral replication. mdpi.compatsnap.comdrugbank.com
A key feature distinguishing rilpivirine from first-generation NNRTIs like efavirenz (B1671121) and nevirapine (B1678648) is its inherent molecular flexibility. hivclinic.ca This flexibility allows it to bind effectively to the reverse transcriptase enzyme even when changes in the binding site have occurred due to common NNRTI resistance mutations. hivclinic.ca Research demonstrates that rilpivirine maintains potent activity against wild-type HIV-1 and, crucially, against viral strains harboring mutations that confer resistance to first-generation NNRTIs, such as the K103N mutation. nih.govhivclinic.caoup.com
Despite its efficacy against certain resistant strains, resistance to rilpivirine can develop. In vitro studies and clinical trials have identified several resistance-associated mutations (RAMs) that decrease susceptibility to rilpivirine. nih.govoup.com The most common mutation that emerges in patients experiencing virologic failure on a rilpivirine-containing regimen is E138K, which is often associated with the M184I mutation. nih.govtandfonline.com The emergence of rilpivirine resistance often leads to cross-resistance to other NNRTIs, including etravirine. nih.govtandfonline.com
Table 1: Comparison of Rilpivirine with First-Generation NNRTIs
Feature | Rilpivirine (Second-Generation) | Efavirenz/Nevirapine (First-Generation) |
Chemical Class | Diarylpyrimidine (DAPY) derivative wikipedia.orghivclinic.ca | Varies (e.g., Benzoxazinone derivative for Efavirenz) |
Mechanism | Non-competitive inhibition of reverse transcriptase mdpi.compatsnap.com | Non-competitive inhibition of reverse transcriptase oup.com |
Binding Flexibility | High molecular flexibility allows binding to mutated enzymes hivclinic.ca | More rigid structure, susceptible to resistance mutations |
Activity vs. K103N | Retains full activity nih.govoup.comtandfonline.com | Activity significantly reduced |
Key Resistance | E138K, Y181C/I/V, K101E/P, among others nih.govoup.com | K103N, Y181C, G190A |
Genetic Barrier | Moderate-to-high clinmedjournals.org | Low elsevier.es |
Evolution of Rilpivirine's Role in HIV-1 Treatment Paradigms
Initially, rilpivirine was incorporated into single-tablet, once-daily regimens, such as the combination with emtricitabine (B123318) and tenofovir (B777) disoproxil fumarate (B1241708). nih.gov This simplification was aimed at improving patient adherence. nih.gov Over time, research has explored rilpivirine's utility in different contexts. For instance, studies have examined its use in dual-therapy regimens, such as with the integrase inhibitor dolutegravir (B560016), as a switch strategy for virologically suppressed patients to reduce long-term toxicities associated with certain nucleoside reverse transcriptase inhibitors (NRTIs). tandfonline.com
A major evolution in rilpivirine's application is the development of a long-acting injectable formulation. nih.goveuropa.eu Administered intramuscularly in combination with long-acting cabotegravir (B606451) (an integrase inhibitor), this formulation offers an alternative to daily oral pills, with dosing schedules of once-monthly or once-every-two-months. europa.eunatap.orgi-base.info This regimen is intended for maintenance treatment in adults who are virologically suppressed and have no history of resistance to either drug class. europa.eunatap.org The development of long-acting antiretroviral therapy represents a significant shift in HIV management, aiming to reduce treatment burden and improve adherence for some patients. europa.eucatie.ca Consequently, treatment guidelines have been updated to include this long-acting regimen for specific patient populations, including those with adherence challenges. oup.com While initially recommended in some guidelines as a preferred NNRTI-based regimen for treatment-naive patients (within its viral load limitation), its position has shifted in some recommendations to an alternative regimen as newer agents have become available. nih.govhiv.gov
Table 2: Key Research Findings on Rilpivirine's Evolving Use
Study/Finding | Patient Population | Key Outcome/Significance |
ECHO & THRIVE Trials | Treatment-naïve adults nih.gov | Established non-inferiority to efavirenz but identified higher failure rates in patients with viral loads >100,000 copies/mL. tandfonline.comnih.govopenaccessjournals.com |
STaR Study | Treatment-naïve adults nih.gov | Compared single-tablet rilpivirine/emtricitabine/tenofovir DF to an efavirenz-based single-tablet regimen, showing non-inferiority. nih.gov |
SPIRIT Study | Virologically suppressed adults nih.gov | Demonstrated non-inferiority when switching from a boosted protease inhibitor regimen to a rilpivirine-based single-tablet regimen. nih.gov |
LATTE 2 Study | Virologically suppressed adults sajhivmed.org.za | Showed that injectable dual therapy with long-acting cabotegravir and rilpivirine had similar efficacy to a standard oral regimen. sajhivmed.org.za |
SWORD Study | Virologically suppressed adults tandfonline.com | Evaluated switching to an oral dual regimen of dolutegravir plus rilpivirine, demonstrating high efficacy. tandfonline.com |
LATITUDE Study | Adults with adherence challenges oup.com | Investigated the efficacy of long-acting cabotegravir and rilpivirine in patients with a history of suboptimal adherence to oral therapy. oup.com |
Molecular Mechanisms and Antiviral Activity of Rilpivirine
Mechanistic Insights into Rilpivirine (B1684574) Binding to HIV-1 Reverse Transcriptase
The inhibitory action of rilpivirine is a direct result of its binding to the HIV-1 reverse transcriptase enzyme, which leads to a halt in viral replication. patsnap.com This interaction is highly specific and occurs at an allosteric site, distinct from the active site targeted by nucleoside reverse transcriptase inhibitors (NRTIs). patsnap.commadridge.org
Rilpivirine binds to a hydrophobic, allosteric pocket within the p66 subunit of HIV-1 reverse transcriptase, located approximately 10 Å away from the polymerase active site. mdpi.commadridge.orgnih.gov This site is often referred to as the Non-Nucleoside Reverse Transcriptase Binding Pocket (NNRTPB). The binding is non-competitive, meaning rilpivirine does not compete with the natural deoxynucleotide triphosphates (dNTPs) for binding at the enzyme's catalytic site. actascientific.compatsnap.com
The potency and resilience of rilpivirine against resistance mutations are attributed to its unique structural flexibility and specific interactions within the NNRTPB. taylorandfrancis.comdrugbank.com As a diarylpyrimidine, its flexible structure allows it to adopt various conformations, enabling it to fit within the binding pocket even when mutations have altered its shape. drugbank.comresearchgate.net Key interactions include hydrogen bonds formed between the amine linkers of rilpivirine and the main-chain carbonyls of amino acid residues K101 and E138. d-nb.info Furthermore, quantum chemical studies have identified that interactions with conserved residues such as Trp229, Leu234, and Phe227 are critical for its tight binding. madridge.org
A distinct feature of rilpivirine's interaction is the positioning of its cyanovinyl group into a hydrophobic tunnel that connects the NNRTPB to the nucleic acid-binding cleft. mdpi.comresearchgate.net This interaction is thought to be conserved even when the RT enzyme undergoes rearrangements, contributing to its potency against both wild-type and drug-resistant HIV-1. mdpi.com Research has also revealed that water molecules play an essential role in the binding process, with one of the drug's nitrile substituents forming a hydrogen bond with a mobile water molecule within the pocket, an interaction not identified in earlier crystal structures. nih.govresearchgate.net
The binding of rilpivirine to the NNRTPB induces significant conformational changes in the reverse transcriptase enzyme, which is the basis of its inhibitory effect. actascientific.compatsnap.com This allosteric binding alters the three-dimensional structure of the enzyme, particularly distorting the catalytic triad (B1167595) (residues D110, D185, D186) and repositioning the "primer grip," which is essential for correctly positioning the DNA primer for polymerization. patsnap.comnih.gov These structural perturbations render the enzyme catalytically inactive, blocking both RNA-dependent and DNA-dependent DNA polymerase activities and thereby halting viral DNA synthesis. drugbank.comnih.gov
Structural studies, including X-ray crystallography and cryo-electron microscopy, have shown that in its unbound (apo) state, the RT enzyme exists in a "closed" conformation. nih.gov Upon NNRTI binding, the enzyme undergoes a dramatic shift to an "open" conformation, where the p66 thumb subdomain moves significantly away from the fingers subdomain. nih.gov This movement disrupts the enzyme's function. The binding of rilpivirine also causes the NNRTPB itself to become more rigid. nih.gov When bound to the RT/DNA complex, rilpivirine's presence causes the active-site YMDD motif to lift toward the DNA, further contributing to the non-productive state of the enzyme. biorxiv.org
Characterization of the Non-Nucleoside Reverse Transcriptase Binding Pocket (NNRTPB) Interactions
Broad Spectrum Antiviral Efficacy against HIV-1 Strains
Rilpivirine demonstrates potent antiviral activity against a wide range of HIV-1 strains, including the wild-type virus and variants that have developed resistance to earlier-generation NNRTIs. taylorandfrancis.comnih.gov
In vitro assays have consistently shown that rilpivirine is a highly potent inhibitor of wild-type HIV-1. tocris.comrndsystems.com It exhibits activity against a broad panel of HIV-1 group M primary isolates, which includes subtypes A, B, C, D, F, G, and H. europa.eunih.gov
The following table summarizes the 50% effective concentration (EC₅₀) values for rilpivirine against various wild-type HIV-1 strains from cell-based assays.
HIV-1 Strain/Group | Median EC₅₀ (nM) | Reference(s) |
Wild-Type (General) | 0.4 | tocris.comrndsystems.com |
HIV-1/IIIB (Lab Strain) | 0.73 | europa.eu |
Group M Primary Isolates | 0.07 - 1.01 | europa.eunih.gov |
Group O Primary Isolates | 2.88 - 8.45 | europa.eunih.gov |
EC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
While broadly effective, some studies have noted minor variations in susceptibility between subtypes. For instance, one study found a twofold higher half-maximal inhibitory concentration (IC₅₀) for rilpivirine against HIV-1 subtype C RT compared to subtype B RT, suggesting a slightly lower binding affinity for the former. oup.com
A key advantage of rilpivirine as a second-generation NNRTI is its ability to maintain activity against HIV-1 strains that are resistant to first-generation NNRTIs like nevirapine (B1678648) and efavirenz (B1671121). nih.govcapes.gov.br This is largely due to its conformational flexibility, which allows it to adapt to mutations within the NNRTPB. researchgate.netd-nb.info
Rilpivirine retains susceptibility against viruses with many of the common single NNRTI resistance-associated mutations (RAMs), such as K103N, L100I, and Y181C. nih.govclinmedjournals.org In one study, rilpivirine was found to be effective against 62% of recombinant clinical isolates that were resistant to efavirenz and/or nevirapine. nih.gov Its potency is maintained against several key mutant strains, as shown in the table below.
NNRTI-Resistant Mutant | Antiviral Activity | Reference(s) |
K103N | Rilpivirine retains potent activity. | clinmedjournals.orgnih.gov |
L100I | Rilpivirine retains potent activity. | nih.gov |
Y181C | Rilpivirine retains potent activity. | nih.govnih.gov |
G190A | Susceptibility to rilpivirine is not significantly affected. | clinmedjournals.org |
H221Y | Rilpivirine retains potent activity. | nih.gov |
Despite its broad efficacy, certain mutations or combinations of mutations can reduce susceptibility to rilpivirine. Mutations such as K101P, Y181I, Y181V, and particularly E138K have been associated with decreased rilpivirine activity. researchgate.netnih.govcapes.gov.br The E138K mutation is frequently observed in patients who experience virologic failure while on a rilpivirine-containing regimen. nih.govcapes.gov.br
Pharmacological Investigations and Drug Drug Interaction Research of Rilpivirine
Determinants of Rilpivirine (B1684574) Systemic Exposure
The systemic exposure of rilpivirine is influenced by several key factors, primarily its metabolism by cytochrome P450 enzymes and the dynamics of its gastrointestinal absorption, which is notably pH-dependent.
Cytochrome P450-Mediated Metabolism (e.g., CYP3A)
Rilpivirine is predominantly metabolized in the liver by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved. nih.govamazonaws.com There may also be a minor contribution from CYP2C19. amazonaws.comhiv-druginteractions.orgasm.org This metabolic pathway is crucial as it dictates the clearance of the drug from the body. Consequently, substances that inhibit or induce CYP3A enzymes can significantly alter rilpivirine plasma concentrations. nih.gov For instance, co-administration with potent CYP3A inhibitors can lead to increased rilpivirine levels, though this is not always considered clinically relevant and may not require dose adjustments. nih.gov Conversely, at its standard therapeutic dose, rilpivirine itself is not expected to have a clinically significant effect on the metabolism of other drugs that are substrates for CYP enzymes. amazonaws.comhiv-druginteractions.org
Gastrointestinal Absorption Dynamics and pH Dependency
Comprehensive Analysis of Rilpivirine Drug-Drug Interactions (DDIs)
The metabolic and absorption characteristics of rilpivirine create a potential for numerous drug-drug interactions. These interactions are primarily with drugs that induce or inhibit CYP3A4 or with agents that alter gastric pH.
Interactions with Enzyme Inducers: Implications for Co-medication Management
Co-administration of rilpivirine with drugs that are strong inducers of CYP3A enzymes can lead to a significant reduction in rilpivirine plasma concentrations. nih.govnih.gov This may compromise the drug's efficacy and increase the risk of virologic failure and the development of drug resistance. nih.govhiv-druginteractions.org
Moderate inducers, such as rifabutin, also reduce rilpivirine concentrations, though to a lesser extent. nih.govoup.com Management of this interaction may require a dosage adjustment of rilpivirine. gskpro.com
Enzyme Inducer | Effect on Rilpivirine Cmax | Effect on Rilpivirine AUC | Effect on Rilpivirine Cmin | Clinical Recommendation |
---|---|---|---|---|
Rifampicin (B610482) | ↓ 69% | ↓ 80% | ↓ 89% | Contraindicated hiv-druginteractions.org |
Rifabutin | Significant reduction in plasma concentrations | Increase rilpivirine dose (with oral formulation) / Contraindicated (with injectable formulation) hivguidelines.orggskpro.com | ||
Carbamazepine, Oxcarbazepine, Phenobarbital, Phenytoin | Significant reduction in plasma concentrations | Contraindicated hivguidelines.orgnih.gov | ||
Dexamethasone (systemic) | Significant reduction in plasma concentrations | Contraindicated hivguidelines.orgnih.gov | ||
St. John's wort | Significant reduction in plasma concentrations | Contraindicated nih.gov |
Interactions with Gastric Acid-Suppressing Agents: Research on Clinical Impact
Given rilpivirine's reliance on an acidic environment for absorption, drugs that increase gastric pH can significantly reduce its bioavailability. nih.govjddtonline.info This class of drugs includes proton pump inhibitors (PPIs), H2-receptor antagonists, and antacids.
Proton Pump Inhibitors (PPIs): Research has shown that PPIs, which potently suppress gastric acid, can lead to a substantial decrease in rilpivirine concentrations. For instance, co-administration of omeprazole (B731) was found to decrease the Cmax and AUC of rilpivirine by as much as 70% and 65%, respectively. hiv-druginteractions.org Due to this significant interaction and the potential for loss of virologic response, the concurrent use of oral rilpivirine and PPIs is contraindicated. hiv-druginteractions.orgnih.govpharmacytimes.com
H2-Receptor Antagonists: These agents also increase gastric pH, but their effect is generally shorter-lived than that of PPIs. Co-administration can still lead to decreased rilpivirine concentrations. nih.govnih.gov Studies suggest that if used together, a strict dosing schedule is necessary to minimize the interaction. hiv-druginteractions.orghiv-druginteractions.org
Antacids: Antacids can also interfere with rilpivirine absorption by neutralizing gastric acid. nih.govpharmacytimes.com Similar to H2-receptor antagonists, careful timing of administration is required if they must be used concomitantly. hiv-druginteractions.org
Agent Class | Example Agent | Effect on Rilpivirine Exposure | Clinical Recommendation |
---|---|---|---|
Proton Pump Inhibitors (PPIs) | Omeprazole | Cmax ↓ ~70%, AUC ↓ ~65% hiv-druginteractions.org | Contraindicated with oral rilpivirine nih.govpharmacytimes.com |
H2-Receptor Antagonists | Famotidine | Decreased plasma concentrations nih.gov | Administer H2-receptor antagonist at least 12 hours before or 4 hours after rilpivirine hiv-druginteractions.orgnih.govpharmacytimes.com |
Antacids | Aluminum, Magnesium, or Calcium-containing | Decreased plasma concentrations pharmacytimes.com | Administer antacids at least 2 hours before or 4 hours after rilpivirine nih.govpharmacytimes.com |
Strategies for Mitigating Rilpivirine DDIs in Clinical Practice
Effective management of rilpivirine drug-drug interactions is crucial to maintain its therapeutic efficacy. The primary strategies involve careful medication review, dose adjustments, and specific administration timing.
For interactions with CYP3A inducers , the general strategy is to avoid co-administration, especially with strong inducers, for which the interaction is often insurmountable. nih.gov In cases of moderate inducers like rifabutin, an increased dose of oral rilpivirine may be considered to counteract the reduced exposure. gskpro.com
For interactions with gastric acid-suppressing agents , the approach depends on the type of agent.
PPIs: Concurrent use with oral rilpivirine is contraindicated. hiv-druginteractions.orgnih.gov Alternative antiretroviral therapy should be considered if long-term PPI use is necessary.
H2-Receptor Antagonists: If co-administration is unavoidable, a staggered dosing schedule is recommended. The H2-receptor antagonist should be taken at least 12 hours before or 4 hours after the rilpivirine dose to minimize the impact on gastric pH at the time of rilpivirine absorption. hiv-druginteractions.orgnih.gov
Antacids: Similar to H2-receptor antagonists, temporal separation of doses is the key mitigation strategy. Antacids should be administered at least 2 hours before or 4 hours after taking rilpivirine. hiv-druginteractions.orgnih.gov
These strategies require thorough patient education and monitoring to ensure adherence and prevent sub-optimal drug exposure. nih.gov
Evaluation of Rilpivirine's Minimal Impact on Co-administered Medications
Rilpivirine, at a therapeutic dose, is not anticipated to exert a clinically significant influence on the systemic exposure of drugs metabolized by cytochrome P450 (CYP) enzymes. hiv-druginteractions.orgeuropa.eu Research indicates that rilpivirine has a low potential for causing pharmacokinetic interactions, a characteristic attributed to its limited inhibitory or inducing effects on major drug-metabolizing enzymes and transporters. nih.gov This section details the findings from various drug-drug interaction studies that support the minimal impact of rilpivirine on a range of co-administered medications.
Clinical investigations have demonstrated that rilpivirine does not meaningfully alter the pharmacokinetics of several drugs. For instance, co-administration with the analgesic paracetamol resulted in no change to paracetamol's area under the curve (AUC) or maximum concentration (Cmax). europa.eu Similarly, when co-administered with the diabetes medication metformin, no dose adjustment was required as there was no change in metformin's AUC or Cmax. europa.eu
The impact of rilpivirine on other antiretroviral agents has been extensively studied. When administered with the integrase inhibitor raltegravir, there was no change in rilpivirine's pharmacokinetic profile. hiv-druginteractions.org While there were slight increases in raltegravir's exposure, these were not considered clinically relevant. hiv-druginteractions.org Studies involving tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a nucleoside reverse transcriptase inhibitor (NRTI), found no significant difference in the exposure of either drug when co-administered with rilpivirine. msf.orgdovepress.com Although a statistically significant increase of 24% in the AUC of tenofovir was noted, it was not deemed clinically relevant. dovepress.com Furthermore, rilpivirine has been shown to have a minimal impact on the pharmacokinetics of other antiretrovirals including dolutegravir (B560016), lopinavir/ritonavir, and darunavir/ritonavir, with the latter's pharmacokinetics not being affected by the co-administration of rilpivirine. nih.govnih.gov
Investigations into interactions with drugs for treating co-infections have also been conducted. When rilpivirine was administered with the hepatitis C virus (HCV) protease inhibitor telaprevir (B1684684), the changes in telaprevir exposure were small and not considered clinically relevant under most circumstances. nih.gov Specifically, telaprevir's minimum plasma concentration (Cmin), Cmax, and AUC decreased by 11%, 3%, and 5%, respectively. nih.gov
The effect of rilpivirine on cardiovascular medications and oral contraceptives has also been evaluated. Studies with the lipid-lowering agent atorvastatin (B1662188) and the erectile dysfunction medication sildenafil (B151) showed that rilpivirine had a minimal impact on their pharmacokinetics. nih.gov A pharmacokinetic study involving oral contraceptives containing norethindrone (B1679910) and ethinylestradiol found no significant changes in the pharmacokinetics of either the contraceptive components or rilpivirine. msf.org Although there was a 17% increase in the Cmax of ethinylestradiol, this was not considered clinically relevant. msf.org
In the context of opioid substitution therapy, a study with methadone revealed a modest change in its pharmacokinetics. The Cmin, Cmax, and AUC of R-methadone decreased by 24%, 14%, and 16% respectively, with similar decreases observed for S-methadone. msf.orgdovepress.com However, rilpivirine's own pharmacokinetics remained within the normal range, and no prior dose adjustment for methadone is generally needed, though clinical monitoring is recommended. nih.govdovepress.com
The following tables summarize the pharmacokinetic data from drug-drug interaction studies where rilpivirine demonstrated a minimal effect on the co-administered drug.
Table 1: Effect of Rilpivirine on Co-administered Antiretrovirals
Co-administered Drug | Parameter | Change (%) | Clinical Recommendation | Source |
---|---|---|---|---|
Raltegravir | AUC | ↑ 9 | No dose adjustment required | hiv-druginteractions.org |
Cmin | ↑ 27 | hiv-druginteractions.org | ||
Cmax | ↑ 10 | hiv-druginteractions.org | ||
Tenofovir Disoproxil Fumarate | AUC | ↑ 24 | Not clinically relevant | dovepress.com |
Darunavir/Ritonavir | AUC | No significant effect | Not affected by co-administration | nih.gov |
Cmin | No significant effect | nih.gov |
Table 2: Effect of Rilpivirine on Other Co-administered Medications
Co-administered Drug | Parameter | Change (%) | Clinical Recommendation | Source |
---|---|---|---|---|
Paracetamol | AUC | ↔ | No dose adjustment required | europa.eu |
Cmax | ↔ | europa.eu | ||
Metformin | AUC | ↔ | No dose adjustment required | europa.eu |
Cmax | ↔ | europa.eu | ||
Ethinylestradiol | Cmax | ↑ 17 | Not clinically relevant | msf.org |
Norethindrone | Pharmacokinetics | No significant change | Not clinically relevant | msf.org |
Telaprevir | AUC | ↓ 5 | Not clinically relevant | nih.gov |
Cmin | ↓ 11 | nih.gov | ||
Cmax | ↓ 3 | nih.gov | ||
R-methadone | AUC | ↓ 16 | Clinical monitoring recommended | msf.orgdovepress.com |
Cmin | ↓ 24 | msf.orgdovepress.com | ||
Cmax | ↓ 14 | msf.orgdovepress.com | ||
S-methadone | AUC | ↓ 16 | Clinical monitoring recommended | msf.orgdovepress.com |
Cmin | ↓ 21 | msf.orgdovepress.com | ||
Cmax | ↓ 13 | msf.orgdovepress.com | ||
Omeprazole | AUC | ↓ 14 | Co-administration contraindicated | hiv-druginteractions.org |
Note: "↔" indicates no significant change.
Research on Rilpivirine Resistance Pathways and Virological Failure
Characterization of Rilpivirine (B1684574) Resistance-Associated Mutations (RAMs)
Resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine is a significant concern in the clinical management of HIV-1. The development of resistance is primarily linked to the emergence of specific mutations within the reverse transcriptase (RT) enzyme. These resistance-associated mutations (RAMs) can alter the enzyme's structure and function, thereby reducing the drug's efficacy.
Primary rilpivirine RAMs, such as K101E/P, E138A/G/K/Q/R, Y181C/I/V, H221Y, F227C, and M230I/L, have been identified through both in vitro studies and clinical trials. oup.comresearchgate.netopenaccessjournals.com The prevalence of these mutations can vary among patient populations. For instance, in a study of over 1,700 treatment-naive patients, primary rilpivirine RAMs were found to be infrequent, at a rate of 4.6%. researchgate.net Among these, E138A was the most common. researchgate.net Another study focusing on treatment-naive patients in Asia also found a low prevalence of primary rilpivirine resistance, with E138A, E138G, and Y181C being the most frequently observed RAMs. nih.gov
It's important to note that the presence of certain polymorphisms, like V179I and V90I, can also be associated with rilpivirine, with their prevalence differing between HIV-1 subtypes. oup.com
The E138K mutation is a signature RAM for rilpivirine, frequently emerging in patients experiencing virological failure on rilpivirine-containing regimens. pnas.orgresearchgate.netresearchgate.net While E138K on its own confers low-level resistance to rilpivirine, its clinical impact is significant. asm.orgoup.com In vitro experiments have shown that E138K can result in a modest decrease in susceptibility to both rilpivirine and another NNRTI, etravirine. asm.org
Functionally, the E138K mutation is located at the entrance of the NNRTI binding pocket. pnas.org Its presence can lead to the disruption of a salt bridge between p51(E138) and p66(K101), which in turn affects access to the rilpivirine binding site. nih.gov This structural change can increase the rate at which rilpivirine dissociates from the enzyme, thereby reducing its inhibitory effect. pnas.orgnih.govbiorxiv.org
Interestingly, other mutations at the E138 position, such as E138A, E138G, E138Q, and E138R, have also been shown to decrease susceptibility to rilpivirine and etravirine. asm.org Among these, E138Q and E138R have been associated with the greatest decrease in rilpivirine susceptibility in some studies. asm.org
Rilpivirine resistance is often characterized by the co-occurrence of primary and secondary mutations. One of the most clinically relevant combinations is the co-emergence of E138K with the M184I mutation. pnas.orgnih.gov The M184I mutation is primarily associated with resistance to nucleoside reverse transcriptase inhibitors (NRTIs) and can decrease the efficiency of the reverse transcriptase enzyme. nih.gov
Biochemical studies have revealed a complex interplay between these two mutations. The M184I mutation alone reduces the polymerase efficiency of the RT enzyme. nih.gov However, the E138K mutation can compensate for this defect, restoring the enzyme's function. nih.govasm.org This compensatory mechanism provides a biochemical explanation for the frequent selection of this mutation pair in patients who fail combination therapy. nih.gov
The combination of E138K and M184I leads to a greater reduction in rilpivirine susceptibility than either mutation alone. researchgate.netnih.gov Phenotypic assays have demonstrated that while E138K alone causes a modest decrease in rilpivirine susceptibility, its coexistence with M184I further reduces susceptibility. pnas.org For example, some studies have shown that the combination of E138K with M184I/V can lead to a more than two-fold increase in the 50% inhibitory concentration (IC50) for rilpivirine. nih.gov Similarly, the combination of K101E with M184I has also been shown to reduce rilpivirine susceptibility. frontierspartnerships.org
Furthermore, the presence of polymorphisms like I135T/L has been shown to amplify the resistance conferred by E138K, suggesting that the baseline genetic background of the virus can influence the development of resistance. researchgate.netoup.com
Identification and Functional Analysis of Primary Mutations (e.g., E138K)
Mechanisms of Rilpivirine Resistance Development
The development of resistance to rilpivirine involves intricate molecular mechanisms that ultimately reduce the drug's ability to inhibit HIV-1 reverse transcriptase. These mechanisms primarily involve alterations in the NNRTI binding pocket, affecting how the drug interacts with its target.
NNRTIs like rilpivirine are allosteric inhibitors, meaning they bind to a site on the reverse transcriptase enzyme that is distinct from the active site. nih.govpatsnap.com This binding induces a conformational change in the enzyme, which in turn inhibits its function. patsnap.comnih.gov The flexibility of rilpivirine's structure allows it to adapt to some changes in the binding pocket, which contributes to its potency against certain NNRTI-resistant strains. drugbank.com However, specific mutations can still overcome this adaptability.
A key mechanism of rilpivirine resistance is the reduction of its binding affinity to the reverse transcriptase enzyme. nih.gov This is often achieved by increasing the rate at which the drug dissociates from the binding pocket (k_off). pnas.orgbiorxiv.org
Mutations within the NNRTI binding pocket can cause resistance through steric hindrance, where the altered amino acid physically obstructs the binding of the inhibitor. pnas.orgbiorxiv.orgnih.gov These mutations can also lead to a loss of crucial interactions between the inhibitor and the protein. biorxiv.org
Cryo-electron microscopy (cryo-EM) structures of the RT enzyme have provided valuable insights into these conformational changes. The E138K mutation, for instance, has been shown to widen the entrance of the NNRTI binding pocket. pnas.orgbiorxiv.org This opening may facilitate a faster rate of rilpivirine dissociation. pnas.orgbiorxiv.orgrcsb.org
Furthermore, the co-occurring M184I mutation, although not directly in the NNRTI binding pocket, can influence the positioning of rilpivirine. pnas.orgbiorxiv.org In the mutant RT/DNA/rilpivirine structure, the I184 residue is stacked with the DNA in a way that can affect the inhibitor within the pocket. pnas.orgbiorxiv.org The interplay between the E138K-induced opening of the pocket entrance and the repositioning caused by M184I appears to contribute significantly to rilpivirine resistance. biorxiv.org
Alterations in NNRTI Binding Affinity and Dissociation Rates
Virological Outcomes and Resistance in Specific Clinical Contexts
The clinical effectiveness of rilpivirine can be influenced by various factors, including baseline viral characteristics and the specific patient population. Virological failure on rilpivirine-containing regimens is often associated with the emergence of specific resistance patterns.
In treatment-naive patients, the presence of pre-existing rilpivirine RAMs can impact treatment outcomes. Although the prevalence of major rilpivirine RAMs in this population is generally low, certain subtypes of HIV-1 may have a higher prevalence of polymorphisms that can affect rilpivirine susceptibility. nih.govnih.gov For instance, subtype C and F1 viruses have been shown to have higher levels of reduced susceptibility to rilpivirine at baseline due to the presence of polymorphisms like E138A and A98G. nih.gov
In clinical trials involving treatment-naive patients, virological failure with rilpivirine was more common in individuals with a high baseline viral load. openaccessjournals.comresearchgate.net The most frequent treatment-emergent RAMs in these patients were E138K and M184I. researchgate.net
In the context of long-acting injectable regimens combining cabotegravir (B606451) and rilpivirine, virological failure, although infrequent, has been observed. oup.commdpi.com A meta-analysis of studies on this regimen found that virological failure prevalence was low, but a significant proportion of those who failed developed resistance. oup.com Factors associated with an increased risk of virological failure with the long-acting regimen include the presence of baseline rilpivirine RAMs, HIV-1 subtype A6/A1, and a high body mass index. nih.govtorvergata.it Subtype A6, in particular, has been linked to a higher frequency of major NNRTI and rilpivirine resistance mutations. mdpi.com
The management of virological failure requires careful consideration of the emergent resistance mutations. uw.edu Genotypic resistance testing is crucial for guiding subsequent treatment decisions. uw.edu
Impact of High Baseline Viremia on Rilpivirine Treatment Success
Clinical research has established a significant correlation between high baseline HIV-1 RNA levels and the efficacy of rilpivirine-based antiretroviral therapy. nih.govsajhivmed.org.za Pooled data from the pivotal Phase III clinical trials, ECHO and THRIVE, which compared rilpivirine to efavirenz (B1671121) in treatment-naive adults, demonstrated that patients with a baseline viral load greater than 100,000 copies/mL experienced higher rates of virological failure when treated with rilpivirine. sajhivmed.org.zaopenaccessjournals.comeuropa.eu
In a pooled analysis of the ECHO and THRIVE studies through 96 weeks, the risk of virological failure was notably higher for patients receiving rilpivirine who had a baseline viral load exceeding 100,000 copies/mL (18.2%) compared to those receiving efavirenz (7.9%). europa.euviivhealthcare.com Conversely, in patients with a baseline viral load of 100,000 copies/mL or less, the virological failure rates were comparable between the rilpivirine and efavirenz groups (5.7% vs. 3.6%, respectively). europa.euviivhealthcare.com This disparity was evident within the first 48 weeks of the trials. europa.euviivhealthcare.com
The increased rate of virological failure in the high baseline viremia group is also associated with a greater likelihood of developing resistance-associated mutations (RAMs). nih.gov In patients with a baseline viral load over 100,000 copies/mL who experienced virological failure on rilpivirine, a higher incidence of treatment-emergent resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI) class was observed. europa.euviivhealthcare.com Furthermore, a higher proportion of patients who failed on rilpivirine developed resistance to lamivudine/emtricitabine (B123318) compared to those who failed on efavirenz. europa.euviivhealthcare.com
Data from the FDA's analysis of the registrational studies further stratified the emergence of resistance by baseline viral load, showing a disproportionately higher rate of both NNRTI and NRTI resistance in patients failing treatment who had a baseline viral load above 100,000 copies/mL. i-base.info For instance, 74% of NNRTI resistance among virologic failures occurred in patients with a high baseline viral load, compared to 26% in those with a lower baseline viral load. i-base.info
These findings have led to regulatory bodies, such as the U.S. FDA, to restrict the indication for rilpivirine to treatment-naive adults with an HIV viral load of less than 100,000 copies/mL at the start of therapy. i-base.infoviivhealthcare.com
Table 1: Virological Failure Rates by Baseline Viral Load (ECHO and THRIVE Pooled Data)
Baseline Viral Load | Rilpivirine Failure Rate | Efavirenz Failure Rate |
---|---|---|
>100,000 copies/mL | 18.2% | 7.9% |
≤100,000 copies/mL | 5.7% | 3.6% |
Data sourced from pooled analysis of ECHO and THRIVE trials at 96 weeks. europa.euviivhealthcare.com
Table 2: Emergence of Resistance in Virologic Failures by Baseline Viral Load
Resistance Type | VL >100,000 copies/mL | VL ≤100,000 copies/mL |
---|---|---|
NNRTI Resistance | 74% (40/54) | 26% (14/54) |
NRTI Resistance | 78% (39/50) | 22% (11/50) |
Data based on FDA analysis of registrational studies. i-base.info
Emergence of Resistance under Subtherapeutic Rilpivirine Exposure
The development of drug resistance is a significant concern when plasma concentrations of an antiretroviral agent fall below the therapeutic threshold. nih.gov Subtherapeutic exposure to rilpivirine can create a selective pressure that allows for the emergence of drug-resistant viral strains, potentially leading to treatment failure. nih.govresearchgate.net This is a particular concern for long-acting injectable formulations of rilpivirine, where incorrect administration or a long dosing interval can lead to prolonged periods of subtherapeutic drug levels if a dose is missed. oup.com
Pharmacokinetic studies have identified target plasma concentrations for rilpivirine to maintain efficacy. While the protein-adjusted 90% inhibitory concentration (PAIC90) is 12 ng/mL, a minimum concentration of 50 ng/mL has been recommended to increase the likelihood of a therapeutic response. nih.govasm.org Some analyses suggest that even higher plasma levels, up to 100 ng/mL, should be targeted to prevent resistance. nih.govresearchgate.net Studies have shown that a significant number of patients on the standard oral dose may have trough concentrations below the 50 ng/mL target, potentially increasing their risk of developing resistance. asm.orgresearchgate.net
The long half-life of injectable rilpivirine, while offering convenience, also means that subtherapeutic concentrations can persist for an extended period after treatment cessation or a missed dose, providing a window for the selection of resistant mutations. nih.govnih.gov For instance, in one case, a low plasma concentration of rilpivirine was sufficient to select for the NNRTI resistance mutation K101E following exposure to HIV-1. nih.gov
In cases of virological failure with long-acting cabotegravir and rilpivirine, low drug levels of either or both drugs have been observed, contributing to the failure. oup.com This failure is often accompanied by the rapid acquisition of extensive NNRTI-associated mutations. oup.com The mutations commonly associated with rilpivirine resistance that can emerge under such conditions include K101E, E138K, and Y181C. openaccessjournals.comnih.gov The emergence of these mutations can lead to cross-resistance to other NNRTIs, limiting future treatment options. nih.gov
Factors that can lead to subtherapeutic rilpivirine concentrations include poor adherence, drug-drug interactions that induce CYP3A enzymes (the primary metabolic pathway for rilpivirine), and certain patient characteristics like a high body mass index (BMI). europa.eumsf.org
Table 3: Chemical Compounds and PubChem CIDs
Compound Name | PubChem CID |
---|---|
Rilpivirine | 6451164 |
Efavirenz | 644230 |
Lamivudine | 60825 |
Emtricitabine | 60877 |
Cabotegravir | 46215758 |
Tenofovir (B777) | 464205 |
Tenofovir disoproxil fumarate (B1241708) | 60839 |
Rifampicin (B610482) | 5381226 |
Rifabutin | 6323490 |
Ketoconazole | 456201 |
Norethindrone (B1679910) | 6230 |
Ethinylestradiol | 5991 |
Methadone | 4095 |
Telithromycin | 3002183 |
Azithromycin | 447043 |
Bictegravir | 124080753 |
Lenacapavir (B1654289) | 135567769 |
Dolutegravir (B560016) | 46215757 |
Nevirapine (B1678648) | 4463 |
Advanced Formulation Research and Development for Rilpivirine
Development of Long-Acting Injectable Rilpivirine (B1684574) Formulations
The development of long-acting (LA) injectable rilpivirine was driven by the need to improve treatment adherence and convenience for individuals with HIV. This innovation sought to transform HIV management by reducing dosing frequency from daily oral pills to monthly or bimonthly injections.
Preclinical and Early Clinical Characterization of Long-Acting Rilpivirine
Preclinical development is a critical phase for establishing the safety and efficacy of new drug formulations before human trials. For long-acting rilpivirine, this involved extensive in vitro and in vivo studies. A key technology employed was wet milling to create a nanosuspension of the poorly water-soluble rilpivirine. Early research provided proof-of-concept that 200-nm sized rilpivirine nanosuspensions could function as a long-acting injectable.
Animal models were crucial for characterizing the pharmacokinetic profile. Following a single intramuscular injection in BALB/cJ mice, a nanoformulated rilpivirine prodrug (NM3RPV) sustained plasma concentrations above the protein-adjusted 90% inhibitory concentration for 25 weeks. This prodrug formulation demonstrated a 13-fold increase in the apparent half-life and a 26-fold increase in mean residence time compared to the native drug formulation. In dogs, a single dose of a 200 nm nanosuspension resulted in sustained release of rilpivirine for up to three months. These preclinical studies are essential for predicting clinical pharmacokinetic data and informing formulation design, though iterative optimization is often still required.
Optimization of Formulation for Sustained Release
Optimizing the formulation was centered on achieving sustained drug release to maintain therapeutic concentrations over extended periods. A significant challenge in developing long-acting combination therapies is that many nucleoside reverse transcriptase inhibitors (NRTIs) are water-soluble and not compatible with the nanomilling technologies used for drugs like rilpivirine.
Research focused on several areas for optimization:
Particle Size : Studies in dogs demonstrated that 200 nm nanosuspensions provided higher and more stable plasma concentration profiles compared to larger 400 nm and 800 nm particles.
Prodrugs : To further improve dosing frequency and tissue distribution, a library of rilpivirine prodrugs was synthesized. The lead candidate, when nanoformulated, significantly extended the drug's half-life and residence time in animal models.
Pharmacokinetic Modeling : The absorption of long-acting rilpivirine is characterized by "flip-flop" kinetics, where the absorption rate is slower than the elimination rate. The process is best described by a parallel first-order absorption model, with a portion of the dose being released rapidly and the remainder being absorbed slowly. In silico modeling has also been used to simulate pharmacokinetics and identify optimal doses and release rates for different populations, including children and adolescents. This modeling helps to inform dosing strategies for prospective clinical investigations.
Research on Co-formulated Long-Acting Injectable Cabotegravir (B606451)/Rilpivirine (LAI-CAB/RPV)
The true therapeutic benefit of long-acting rilpivirine depended on its ability to be co-administered with another long-acting antiretroviral. This led to the development of a co-formulated injectable regimen with cabotegravir, an integrase strand transfer inhibitor.
Efficacy and Safety in Virally Suppressed HIV-1 Infected Individuals
The LATTE-2 study was a phase 2b trial that first evaluated the long-acting injectable regimen. After a 20-week oral lead-in phase, participants were randomized to receive the injectable regimen every 4 weeks (Q4W) or every 8 weeks (Q8W), or to continue their oral therapy. At week 96, viral suppression was maintained in 94% of the Q8W group and 87% of the Q4W group, compared to 84% in the oral treatment group. Five-year follow-up data from LATTE-2 showed that 81% of participants in the randomized injectable groups maintained an HIV-1 RNA level below 50 copies/mL at week 256.
Subsequent phase 3 studies, ATLAS and FLAIR, confirmed these findings, showing that the monthly injectable regimen was non-inferior to continuing daily oral antiretroviral therapy (ART) for maintaining virologic suppression at 48 and 96 weeks. A pooled analysis of the FLAIR, ATLAS, and ATLAS-2M trials found a virological failure rate of only 1.4% over 152 weeks. Real-world observational data from the BEYOND study further supports these findings, with 97% of participants maintaining a viral load of <50 copies/mL at 12 months after switching to the long-acting regimen.
Table 1: Summary of Key Efficacy Results in Virally Suppressed Individuals
Study | Comparison Arms | Timepoint | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Citation |
---|---|---|---|---|
LATTE-2 | LAI-CAB/RPV Q8W vs. LAI-CAB/RPV Q4W vs. Oral ART | 96 Weeks | 94% (Q8W), 87% (Q4W), 84% (Oral) | |
LATTE-2 | LAI-CAB/RPV (Randomized Groups) | 256 Weeks | 81% | |
ATLAS & FLAIR | LAI-CAB/RPV Q4W vs. Oral ART | 48 & 96 Weeks | Non-inferior to oral ART | |
BEYOND (Real-World) | Switch to LAI-CAB/RPV | 12 Months | 97% |
Effectiveness in People with HIV Experiencing Adherence Challenges or Viremia
Table 2: Virologic Suppression in Individuals with Initial Viremia
Study | Population | Timepoint | Virologic Suppression Rate | Citation |
---|---|---|---|---|
San Francisco Cohort | 129 individuals with viremia (HIV RNA ≥30 copies/mL) | 48 Weeks | 98% (HIV RNA <30 copies/mL) | |
Systematic Meta-Analysis | 244 individuals with viremia | Varied | 87% (Cumulative Probability) | |
OPERA Cohort | 21 individuals with viremia | Varied | 90% |
Comparative Studies of LAI-CAB/RPV vs. Oral Antiretroviral Regimens
Investigative Applications of Long-Acting Rilpivirine in HIV Pre-Exposure Prophylaxis (PrEP)
The development of long-acting (LA) injectable antiretrovirals has introduced a new paradigm for HIV prevention, offering a potential alternative to daily oral pre-exposure prophylaxis (PrEP). Among the compounds investigated, the long-acting formulation of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a subject of significant research for its potential as a coitus-independent PrEP agent. wikidata.org This section explores the preclinical and early human studies evaluating the efficacy of LA rilpivirine for PrEP and examines the differential drug concentrations and their implications for protective efficacy in various mucosal tissues.
Efficacy Assessments in Preclinical Models and Early Human Studies
Preclinical and early-phase human trials have been crucial in determining the potential of long-acting rilpivirine (RPV-LA) as a PrEP candidate. These studies have provided foundational data on its pharmacokinetic profile and preliminary efficacy. mims.com
Preclinical Efficacy in Murine Models:
Initial evaluations in humanized mouse models demonstrated that RPV-LA could offer significant protection against vaginal HIV transmission. In one study, a single injection of RPV-LA provided substantial protection against a high-dose viral challenge administered one week later. uni.lu However, the protection was not absolute. When challenged with different strains of HIV, some breakthrough infections occurred. For instance, one experiment showed that while RPV-LA prevented vaginal transmission of wild-type HIV-1 and a strain with 3-fold resistance to rilpivirine (Y181C), it did not prevent transmission of a strain with 30-fold resistance (Y181V). wikipedia.org
Another study observed that while seven out of ten RPV-LA-treated animals were protected from an initial viral challenge, only four out of nine were protected from a second challenge four weeks after the drug administration. uni.lu These findings indicated that while RPV-LA slowed viral replication, its protective efficacy could diminish over time, raising questions about the required dosing interval for sustained protection.
Early Human Pharmacokinetic Studies:
Phase 1 clinical trials in HIV-negative volunteers were conducted to assess the safety and pharmacokinetics of single intramuscular doses of RPV-LA at 300 mg, 600 mg, and 1200 mg. The SSAT040 study, for example, showed that after a single dose, rilpivirine concentrations peaked between days 6 and 8 and remained detectable in plasma for up to 84 days. The study demonstrated that both systemic and compartmental rilpivirine concentrations were generally proportional to the administered dose.
A key finding from these early human studies was the prolonged exposure to the drug. A single 1200 mg dose was found to maintain drug levels in rectal tissues sufficient to potentially offer protection against HIV for up to three months. This was supported by ex vivo challenge studies where rectal tissue biopsies from individuals who received the 1200 mg dose were resistant to HIV infection at day 56 post-injection. However, the emergence of drug resistance in a trial participant who became infected after receiving a 300 mg dose highlighted the critical importance of maintaining adequate drug concentrations for effective PrEP. wikidata.org
Table 1: Preclinical Efficacy of RPV-LA in Humanized Mice
Study Parameter | Finding | Reference |
---|---|---|
Initial Challenge Protection | Significant protection (>80%) from high-dose virus one week post-treatment. | uni.lu |
Second Challenge Protection | Partial protection (44%) from a second high-dose challenge four weeks post-treatment. | uni.lu |
Resistant Strain Efficacy | Did not prevent transmission of HIV-1 with high-level (30-fold) rilpivirine resistance. | wikipedia.org |
Breakthrough Infections | Occult infections occurred despite sustained drug levels, with a significant delay in plasma viremia. | uni.lu |
Differential Rilpivirine Concentrations and Protective Efficacy in Mucosal Compartments
A critical aspect of PrEP efficacy is the concentration of the antiretroviral drug in the mucosal compartments where HIV transmission occurs. Studies on RPV-LA have revealed significant differences in drug distribution between various tissues, which has direct implications for its protective potential.
Concentrations in Female Genital Tract vs. Plasma:
In a phase 1 study involving HIV-negative women, rilpivirine concentrations were measured in plasma, cervicovaginal fluid (CVF), and vaginal tissue (VT) following single intramuscular doses of 300 mg, 600 mg, and 1200 mg. With a 300 mg dose, rilpivirine concentrations were nearly twice as high in CVF as in plasma. However, as the dose increased, the ratio of CVF to plasma concentration decreased. Vaginal tissue concentrations were observed to be slightly lower than in CVF and generally matched plasma levels.
Interestingly, despite detectable drug levels, ex vivo analyses showed that vaginal and cervical cells from women who received RPV-LA were not protected from HIV infection, remaining as susceptible as before the injection. This contrasts with the protective effect seen in rectal tissue.
Concentrations in Male Rectal Tissue vs. Plasma:
In male volunteers who received a 600 mg dose of RPV-LA, maximum plasma concentrations were approximately 30% higher than in women receiving the same dose. Rectal fluid concentrations were found to be low. However, the concentration of rilpivirine in rectal tissue was notably higher, roughly double the concentrations found in vaginal or cervical tissues.
A 1200 mg dose resulted in sustained drug levels in rectal tissues that were above the 90% inhibitory concentration (IC₉₀) for over three months. This was correlated with a significant protective effect in rectal mucosal explants, which remained resistant to HIV infection for up to 64 days post-injection.
These findings suggest that RPV-LA achieves more robust and sustained protective concentrations in rectal tissue compared to the female genital tract, indicating a potentially higher efficacy for preventing rectal HIV transmission than vaginal transmission.
Table 2: Rilpivirine Geometric Mean Concentrations (ng/mL) at Day 28 in Women (600 mg Dose)
Compartment | Concentration (ng/mL) | Tissue:Plasma Ratio | Reference |
---|---|---|---|
Plasma | 54.4 | N/A | |
Cervicovaginal Fluid | 61.6 | 1.23 | |
Vaginal Tissue | 59.6 | 1.09 |
Table 3: Comparative Rilpivirine Concentrations in Mucosal Tissues
Mucosal Compartment | Relative Concentration Finding | Implication for Protective Efficacy | Reference |
---|---|---|---|
Female Genital Tract | Vaginal tissue levels matched plasma; CVF levels were higher but variable. | No significant ex vivo protection observed in vaginal or cervical cells. | |
Male Rectal Tissue | Approximately double the concentration found in vaginal/cervical tissues. | Sustained levels above IC₉₀ for over 3 months with 1200mg dose; significant ex vivo protection. |
Implementation Science and Real World Evidence of Rilpivirine Based Therapies
Observational Studies and Cohort Analyses of Rilpivirine (B1684574) Effectiveness
Real-world evidence from various observational studies and cohort analyses has been crucial in understanding the effectiveness of rilpivirine-based therapies outside the controlled environment of clinical trials. These studies generally support the high rates of virologic suppression seen in registrational trials. gsk.com
One of the largest sources of real-world data is the OPERA (Observational Pharmaco-Epidemiology Research & Analysis) cohort , which includes clinical data from numerous sites across the United States. gsk.comcabenuvahcp.com An analysis of this cohort showed that a high percentage of individuals who switched to long-acting cabotegravir (B606451) plus rilpivirine maintained virologic suppression, with outcomes comparable to those who switched to a new oral antiretroviral therapy. cabenuvahcp.com Specifically, 95% of patients who switched to the long-acting regimen maintained an HIV-1 RNA level below 50 copies/mL. cabenuvahcp.com
The BEYOND study , a prospective, observational real-world study in the US, reported that at 12 months, 97% of participants who initiated long-acting cabotegravir and rilpivirine had a viral load of less than 50 copies/mL. oup.com Participants most commonly cited treatment fatigue, adherence anxiety with daily oral therapy, and convenience as reasons for switching. oup.com Furthermore, treatment satisfaction scores significantly increased from baseline, and 97% of participants preferred the long-acting regimen over their prior oral therapy at the 12-month mark. oup.com
Similarly, the TRIO cohort study in the US demonstrated that at a median follow-up of 11 months, the rate of confirmed virologic failure was low (1.6%). gsk.com This study also provided insights into the characteristics of patients initiating this therapy in a real-world setting, with a significant proportion being Black/African American and having a higher body mass index (BMI). gsk.com
A multicenter prospective observational study in Switzerland (SHCS-879) also confirmed the effectiveness of long-acting cabotegravir and rilpivirine, with 92% of participants remaining virologically suppressed. nih.gov Interestingly, this study found that while rilpivirine trough concentrations were consistent with those in Phase III trials, cabotegravir concentrations were lower in a real-world setting, particularly in males. nih.gov Despite this, the lower concentrations appeared sufficient to maintain virological suppression in the vast majority of individuals. nih.gov
The GeSIDA study 1119 in Spain, which analyzed the effectiveness of the oral dolutegravir (B560016)/rilpivirine combination, also reported high efficacy in a real-world setting. nih.gov At 48 weeks, the efficacy (HIV-RNA <50 copies/mL) was 89.7% by intention-to-treat analysis and 94.2% by on-treatment analysis. nih.gov This study included a heavily treatment-experienced population, with many having a long history of HIV infection and prior virological failures, highlighting the regimen's robustness. nih.gov
Table 1: Summary of Real-World Effectiveness from Observational Studies
Study | Population | Key Findings | Citation(s) |
---|---|---|---|
OPERA Cohort | Virologically suppressed adults in the US switching to CAB+RPV LA or a new oral ART. | 95% of participants on CAB+RPV LA maintained virologic suppression (<50 copies/mL). Confirmed virologic failure was low and similar to those on oral ART. | gsk.comcabenuvahcp.com |
BEYOND Study | Adults initiating CAB+RPV LA in the US. | At 12 months, 97% had a viral load <50 copies/mL. Significant increase in treatment satisfaction and 97% preferred the long-acting regimen. | oup.com |
TRIO Cohort Study | Virologically suppressed adults in the US switching to CAB+RPV LA. | Confirmed virologic failure rate of 1.6%. Provided data on diverse patient characteristics. | gsk.com |
SHCS-879 Study | Adults on CAB+RPV LA in Switzerland. | 92% remained virologically suppressed. Real-world cabotegravir concentrations were lower than in trials but generally sufficient for suppression. | nih.gov |
GeSIDA Study 1119 | Adults switching to oral dolutegravir/rilpivirine in Spain. | 89.7% efficacy (ITT) and 94.2% (OT) at 48 weeks in a heavily treatment-experienced population. | nih.gov |
Identification of Barriers to Implementation of Long-Acting Rilpivirine Strategies
Despite the demonstrated effectiveness and patient preference for long-acting rilpivirine-based therapies, their widespread implementation has faced numerous challenges at various levels.
The introduction of long-acting injectable antiretroviral therapy (LA-ART) has significant implications for health systems. A primary barrier is the increased demand on clinic infrastructure and resources. oup.comnih.gov Unlike oral therapies that patients self-administer, injectables require regular clinic visits for administration by a healthcare provider. oup.comuu.nl This necessitates adequate physical space, trained personnel, and efficient workflow management to handle the increased frequency of patient visits. nih.govresearchgate.net
Logistical challenges also include the procurement, storage, and handling of the medication. nih.govnih.gov The combination of cabotegravir and rilpivirine requires a cold chain for transport and refrigeration at the clinic, which can be a significant hurdle, particularly in resource-limited settings. oup.comd-nb.info Ensuring a steady supply chain for both the injectable and the optional oral lead-in formulations is critical to prevent treatment interruptions. nih.gov
Furthermore, financial considerations, including the cost of the medication and reimbursement processes, present substantial barriers. nih.govresearchgate.net Navigating insurance coverage and prior authorization requirements can be complex and time-consuming for clinic staff. oup.comresearchgate.net In many settings, there are concerns about the long-term financial sustainability of providing LA-ART, especially if it requires additional staffing and infrastructure investments. oup.com
At the provider and clinic level, one of the main challenges is adapting existing workflows to accommodate the administration of injections. researchgate.net This includes developing systems for scheduling, tracking injection appointments, and following up with patients who miss their doses. oup.com The shift in responsibility for adherence from the patient to the clinic is a significant paradigm change that requires robust support systems. researchgate.net
Providers have also expressed concerns about identifying appropriate candidates for LA-ART and the potential for virologic failure. d-nb.infooup.com There is a recognized need for clear guidance and training for healthcare professionals on the evidence behind LA-ART, proper administration techniques, and the management of potential side effects like injection site reactions. nih.govnih.gov
Staffing is another critical issue. Many clinics report that scaling up LA-ART would be challenging without additional personnel, particularly nurses or other trained staff to administer the injections. researchgate.netresearchgate.net This increased workload on already stretched healthcare workers is a significant concern. oup.com
While many patients are enthusiastic about long-acting options, several factors can influence their uptake and retention in care. The necessity of frequent and strictly scheduled clinic visits can be a significant barrier for some individuals, particularly those with unstable housing, substance use challenges, or inflexible work schedules. oup.comoup.com The fear of stigma associated with frequent clinic attendance has also been raised as a potential concern. oup.comnih.gov
Individual psychosocial and structural factors that affect adherence to oral antiretroviral therapy, such as mental illness, HIV-related stigma, substance use, and food or housing insecurity, also impact engagement with LA-ART. oup.com Although LA-ART can overcome some adherence barriers related to daily pill-taking, it introduces new challenges related to maintaining regular contact with the healthcare system. oup.com
Concerns about injection site reactions, though often mild and decreasing over time, can also be a deterrent for some patients. researchgate.net Furthermore, a patient's sense of autonomy and involvement in their own care may be affected by the shift from self-administered oral medication to provider-administered injections. oup.com
Provider and Clinic-Level Implementation Challenges
Development and Evaluation of Implementation Strategies for Rilpivirine Programs
To address the multifaceted barriers to implementing long-acting rilpivirine-based therapies, various implementation strategies are being developed and evaluated. These strategies often take a multi-level approach, targeting patients, providers, clinics, and health systems.
At the patient level, strategies focus on education and support to ensure individuals can make informed decisions and adhere to the injection schedule. researchgate.net This includes providing clear information about the benefits and challenges of LA-ART and developing patient-centered retention strategies like flexible scheduling and appointment reminders. d-nb.info Some programs have explored the use of small financial incentives and designated drop-in days to improve engagement. researchgate.net
At the provider and clinic level, developing standardized operating procedures and protocols is crucial for efficient implementation. nih.govresearchgate.net This can involve creating dedicated "injection clinics," centralizing eligibility review with clinical pharmacists, and utilizing pharmacy technicians for procurement and monitoring. oup.comresearchgate.net Training programs for staff on the administration of injections and the management of patient care are also essential. nih.gov
Studies like the CARISEL (CAB And RPV Implementation Study in European Locations) trial have formally evaluated different implementation support packages. uu.nl This study used a hybrid implementation-effectiveness design to examine the implementation of long-acting cabotegravir and rilpivirine across various European healthcare settings, providing valuable insights into what works in different contexts. uu.nl
To address health system barriers, advocacy for streamlined and less restrictive prior authorization processes and inclusion on local formularies is needed. researchgate.net Exploring decentralized models of care, such as mobile health units or administration in community settings, could also improve access for individuals who face challenges in attending regular clinic appointments. oup.combmj.com The ILANA (Implementing Long-Acting Novel Antiretrovirals) study in the UK is specifically designed to evaluate the delivery of long-acting injectables in both community and clinic settings, with a focus on equitable access for underrepresented populations. bmj.comresearchgate.net
Ultimately, successful implementation requires a collaborative effort involving patients, providers, researchers, and policymakers to develop and refine strategies that are effective, sustainable, and equitable. nih.gov
Future Research Directions for Rilpivirine in Hiv Management and Prevention
Exploration of Novel Rilpivirine-Based Regimens and Combinations
Future research is actively exploring new combinations and regimens to enhance the efficacy, durability, and convenience of rilpivirine-based treatments. A primary focus has been on long-acting injectable (LAI) therapies, which have the potential to revolutionize HIV management by replacing daily oral medication with less frequent injections. oup.comnih.gov
The combination of long-acting rilpivirine (B1684574) and the integrase inhibitor cabotegravir (B606451) is a cornerstone of this research. sajhivmed.org.za Administered as intramuscular injections every one or two months, this dual-therapy regimen has demonstrated non-inferiority to standard oral three-drug antiretroviral therapy (ART) in maintaining viral suppression in virologically suppressed individuals. tandfonline.comnih.govmdpi.com The ATLAS and FLAIR clinical trials have been pivotal in establishing the efficacy and safety of this combination. tandfonline.commdpi.com The ATLAS-2M study further showed that dosing every 8 weeks was non-inferior to dosing every 4 weeks, offering even greater convenience for patients. tandfonline.com
Beyond the established cabotegravir combination, researchers are investigating other novel pairings. Studies have explored rilpivirine in combination with dolutegravir (B560016) and emtricitabine (B123318)/tenofovir (B777) for patients with HIV and metabolic liver disease. clinicaltrials.eu Another area of investigation involves combining rilpivirine with broadly neutralizing antibodies (bNAbs). nih.gov While bNAb monotherapy can lead to resistance, combining them with long-acting drugs like rilpivirine could provide a powerful and durable suppressive effect. nih.gov
Furthermore, the development of fixed-dose combination tablets continues to be an area of interest. The single-tablet regimen combining rilpivirine, emtricitabine, and tenofovir disoproxil fumarate (B1241708) has been an important option for treatment-naïve patients, although caution is advised for those with high baseline viral loads. nih.govopenaccessjournals.com Future research may focus on developing new co-formulations with other antiretroviral agents to improve tolerability and resistance profiles. Some have suggested that replacing rilpivirine with newer agents like the capsid inhibitor lenacapavir (B1654289) in combination with cabotegravir could be a promising future direction to potentially reduce side effects and extend dosing intervals. nih.gov
Addressing Rilpivirine Use in Understudied Populations
To ensure the equitable and effective use of rilpivirine, ongoing and future research must address its application in populations that have been historically underrepresented in clinical trials.
Pediatric and Adolescent Populations: Initial studies have provided data on rilpivirine use in adolescents. A single-arm trial demonstrated the efficacy of rilpivirine 25mg once daily in treatment-naïve adolescents aged 12 to less than 18 years, leading to its approval for this age group. fda.gov At 48 weeks, 79% of adolescents with a baseline HIV RNA ≤ 100,000 copies/mL achieved a virologic response. fda.gov However, efficacy outcomes were noted to be slightly lower than in adults. fda.gov Further research is underway to evaluate the pharmacokinetics, safety, and efficacy of switching to rilpivirine-based regimens in younger children, specifically those aged 2 to less than 12 years. clinicaltrialsregister.eu
Individuals with Adherence Challenges: Long-acting injectable rilpivirine, in combination with cabotegravir (LA-CAB/RPV), holds significant promise for individuals who face challenges with daily oral ART adherence due to psychosocial factors like substance use, mental illness, or housing instability. researchgate.netnih.gov Recent changes in treatment guidelines endorse the consideration of LA-CAB/RPV for these individuals, even those with existing viremia. researchgate.netnih.gov Observational studies have shown excellent virologic outcomes in this population, with over 95% achieving viral suppression regardless of their viremic status at the start of therapy. jwatch.org Future research will focus on optimal implementation strategies, including the role of multidisciplinary clinic teams and partnerships with community-based organizations to support patient retention and success with long-acting regimens. nih.gov
Geographically and Genetically Diverse Populations: The efficacy of rilpivirine needs to be thoroughly evaluated across different global regions and in the context of various HIV-1 subtypes. In Southern Africa, for instance, rilpivirine is not included in the World Health Organization's recommended first-line regimens, partly due to concerns about its efficacy in patients with high viral loads. sajhivmed.org.za However, its potential as a low-cost, well-tolerated option for patients who cannot tolerate standard first-line ART warrants further study in these regions. sajhivmed.org.za Research is also needed to understand the impact of specific HIV subtypes on rilpivirine's effectiveness and resistance pathways, as some subtypes, like A6 which is prevalent in Poland, may have polymorphisms that affect treatment outcomes. mdpi.comnih.gov Studies in mobile populations in sub-Saharan Africa, who often have worse ART adherence, are also crucial to understand the potential benefits and implementation challenges of long-acting rilpivirine in these settings. escholarship.org
Other Specific Populations: Clinical trials are also being conducted to evaluate rilpivirine in other specific groups, such as individuals aged 60 and older and those with co-infections. clinicaltrials.eu A study is also planned to assess HIV-1 RNA suppression and drug concentrations in semen, cervicovaginal fluid, and rectal tissue in individuals receiving LA-CAB/RPV, which is critical for understanding its role in preventing transmission. clinicaltrialsregister.eu
Research on Enhancing the Genetic Barrier to Rilpivirine Resistance
A significant area of future research for rilpivirine is focused on understanding and overcoming drug resistance. Rilpivirine, like other NNRTIs, can be susceptible to the development of resistance-associated mutations (RAMs). openaccessjournals.com While it has a higher genetic barrier to resistance than first-generation NNRTIs, virologic failure on rilpivirine-containing regimens can lead to cross-resistance to other drugs in the NNRTI class. openaccessjournals.comacademicjournals.org
The genetic barrier can be defined as the number of nucleotide changes required for a resistance mutation to occur. nih.gov Research has shown that for rilpivirine, the genetic barrier is similar between HIV-1 subtype B and subtype CRF02_AG, two common viral subtypes. nih.govresearchgate.net However, the prevalence of certain polymorphisms in different subtypes can influence the likelihood of resistance developing. mdpi.com For example, the HIV-1 subtype A6, which is increasingly found in Poland, often harbors the L74I polymorphism in the integrase gene, which may increase the risk of treatment failure with the cabotegravir/rilpivirine combination. mdpi.com
Future research strategies to enhance the genetic barrier and combat resistance include:
Developing Novel Antiretrovirals: The creation of new drugs and drug classes with different mechanisms of action is a key strategy to combat resistance. nih.gov For patients who fail on a rilpivirine regimen, having alternative options is crucial.
Optimizing Combination Therapy: Combining rilpivirine with drugs that have a high genetic barrier to resistance, such as boosted protease inhibitors or second-generation integrase inhibitors like dolutegravir and bictegravir, is a critical approach. oup.comoup.com Recent case reports have shown that patients who developed resistance to both cabotegravir and rilpivirine were successfully treated with a regimen containing bictegravir. i-base.info
Understanding Resistance Mechanisms: Continued molecular modeling and systems biology research can provide deeper insights into how rilpivirine binds to the reverse transcriptase enzyme and how mutations affect this interaction. patsnap.com This knowledge can inform the design of next-generation NNRTIs that are less susceptible to existing resistance mutations.
Genotypic Monitoring: Routine genotyping before initiating rilpivirine, especially in populations with prior NNRTI exposure or in pregnant women, is supported by research to identify pre-existing resistance that could compromise treatment success. elsevier.es Further research is needed to refine which specific mutations have the most significant clinical impact.
Advancements in Rilpivirine Delivery Technologies Beyond Current Formulations
Innovation in drug delivery is poised to transform HIV treatment and prevention, moving beyond daily pills and the currently available long-acting injections. nih.gov The physicochemical properties of rilpivirine, such as its low water solubility and high potency, make it an ideal candidate for various advanced delivery systems. nih.gov
Nanotechnology-Based Formulations: Nanotechnology offers a platform for developing novel rilpivirine formulations with improved pharmacokinetic profiles. annexpublishers.co
Nanosuspensions: The current long-acting injectable rilpivirine is a nanosuspension of drug crystals. oup.comresearchgate.net Research has shown that these nanocrystals, stabilized by surfactants like poloxamer 338, provide sustained drug release for up to three months in animal models. researchgate.net Future work aims to optimize particle size and stabilizers to further extend the release profile and improve stability. researchgate.net
Prodrug Nanoformulations: Scientists are developing nanoformulated prodrugs of rilpivirine to prolong its half-life and improve tissue distribution. nih.gov A lead candidate, M3RPV, when formulated as a nanosuspension (NM3RPV), maintained therapeutic plasma concentrations for 25 weeks after a single injection in mice and showed significant distribution to viral reservoir tissues like the lymph nodes and spleen. nih.gov This approach could lead to dosing intervals of six months or even longer. nih.govnih.gov
Polymeric Nanoparticles: Encapsulating rilpivirine in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) is another promising strategy. plos.org These nanoparticles can be incorporated into thermosensitive gels for topical application to prevent sexual transmission or formulated for long-acting systemic delivery. plos.org
Implantable Devices and Microneedles: Beyond injectables, researchers are exploring other delivery modalities to offer more patient choice and potentially even longer dosing intervals.
Implants: In-situ-forming implants (ISFIs) and solid implants (SIs) are being developed to provide controlled drug release over extended periods, potentially up to a year or more. mdpi.com These systems could further simplify dosing schedules and improve adherence. mdpi.commdpi.com
Microneedle Patches: Microneedle patches, also known as microarray patches, offer a non-invasive and potentially self-administrable option for delivering rilpivirine. mdpi.com These patches consist of tiny needles that painlessly penetrate the top layer of skin to deliver the drug, and are being explored as an alternative to both oral therapy and injections. mdpi.com
These advancements in delivery technology, from next-generation nanoformulations to implants and patches, represent the future of rilpivirine-based HIV management and prevention, aiming for ultra-long-acting regimens that are more convenient, effective, and adaptable to the diverse needs of people living with HIV. mdpi.comnih.gov
Q & A
How can researchers design pharmacokinetic studies to evaluate rilpivirine exposure variations during pregnancy, and what methodological considerations are critical for data reliability?
Basic Research Question
Answer: Pharmacokinetic (PK) studies during pregnancy require longitudinal sampling across trimesters and postpartum to account for physiological changes (e.g., increased hepatic metabolism, altered plasma volume). Key considerations include:
- Sampling Strategy : Measure trough concentrations (C0h) and area under the curve (AUC) at steady state .
- Analytical Validation : Use validated LC-MS/MS assays to quantify rilpivirine levels, ensuring sensitivity to detect subtherapeutic thresholds (e.g., Cmin <0.04 mg/L) .
- Control Groups : Compare PK parameters in pregnant vs. non-pregnant cohorts or postpartum data to isolate pregnancy-specific effects .
What experimental approaches resolve contradictions in rilpivirine’s virologic efficacy between clinical trials and real-world data, particularly in treatment-naïve populations?
Advanced Research Question
Answer: Contradictions often arise from differences in baseline viral load, adherence rates, or resistance profiles. Methodological solutions include:
- Post Hoc Analysis : Stratify data by baseline HIV-1 RNA levels (e.g., <100,000 vs. ≥100,000 copies/mL) to identify subgroups with higher virologic failure risk .
- Resistance Genotyping : Screen for pre-existing NNRTI mutations (e.g., K101E, E138K) using population sequencing, as cross-resistance with etravirine occurs in >90% of rilpivirine-resistant cases .
- Adherence Metrics : Incorporate electronic drug monitoring or patient-reported outcomes to control for adherence variability .
How should in vitro models be optimized to assess rilpivirine’s mechanism of action when combined with hormonal therapies (e.g., estradiol)?
Advanced Research Question
Answer:
- Cell Culture Systems : Use human adipocyte or peripheral blood mononuclear cell (PBMC) models to evaluate cytokine release (e.g., IL-8) under combinatorial treatment .
- Dose-Response Curves : Test rilpivirine at clinically relevant concentrations (e.g., 10 µM) alongside estradiol, ensuring solubility in DMSO ≤0.1% to avoid cytotoxicity .
- Statistical Design : Apply ANOVA with post-hoc Tukey tests to distinguish synergistic vs. additive effects .
What methodologies validate rilpivirine’s genetic barrier to resistance in low-resource settings with high NNRTI pretreatment resistance?
Basic Research Question
Answer:
- Phenotypic Assays : Use recombinant virus assays to quantify fold-changes in rilpivirine IC50 against site-directed mutants (e.g., E138K) .
- Clinical Correlation : Link in vitro resistance data to virologic failure rates in phase 3 trials (e.g., ECHO/THRIVE), where rilpivirine failure correlated with baseline viral load >100,000 copies/mL .
How can researchers address rilpivirine’s reduced exposure in the third trimester of pregnancy while ensuring fetal safety?
Advanced Research Question
Answer:
- Dose Adjustment Studies : Compare standard 25 mg/day dosing to escalated regimens (e.g., 50 mg/day) using physiologically based pharmacokinetic (PBPK) modeling .
- Cord Blood Analysis : Measure rilpivirine cord-to-maternal plasma ratios (target: ~0.50) to assess fetal exposure .
- Safety Endpoints : Monitor neonatal outcomes (e.g., birth defects, Apgar scores) in prospective cohort studies .
What statistical frameworks are optimal for analyzing rilpivirine’s non-inferiority to efavirenz in pooled clinical trial data?
Basic Research Question
Answer:
- ITT-TLOVR Analysis : Apply intent-to-treat time-to-loss-of-virologic-response criteria with a non-inferiority margin of 10–12% .
- Covariate Adjustment : Use multivariate regression to control for confounders like baseline CD4+ count and geographic region .
How do rilpivirine’s drug-drug interaction (DDI) profiles inform co-administration protocols with CYP3A4 inducers (e.g., rifampicin)?
Advanced Research Question
Answer:
- In Vitro/In Vivo Bridging : Conduct CYP3A4 induction assays (e.g., human hepatocyte models) and correlate with clinical DDI studies showing 80% AUC reduction with rifampicin .
- Dose Recommendations : Prohibit co-administration with rifampicin; for rifabutin, increase rilpivirine to 50 mg/day and monitor trough concentrations .
What in vitro assays best predict rilpivirine’s efficacy against non-B HIV-1 clades?
Basic Research Question
Answer:
- Clade-Specific Replicons : Engineer recombinant viruses encoding reverse transcriptase from prevalent clades (e.g., CRF01_AE, C) and test susceptibility in TZM-bl luciferase assays .
- Clinical Validation : Cross-reference in vitro data with trial outcomes (e.g., THRIVE subgroup analysis by clade) .
How can researchers reconcile discrepancies between rilpivirine’s in vitro potency and in vivo efficacy in long-acting formulations?
Advanced Research Question
Answer:
- Tissue Penetration Studies : Use mass spectrometry to quantify rilpivirine in lymphoid tissue or genital tract compartments .
- PK/PD Modeling : Link plasma concentrations to viral decay rates using Emax models to identify target AUC thresholds .
What protocols ensure reproducibility in rilpivirine resistance genotyping across diverse laboratory settings?
Basic Research Question
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.